Cas no 58665-96-6 (Cefazaflur)

Cefazaflur structure
Cefazaflur structure
Product Name:Cefazaflur
Numero CAS:58665-96-6
MF:C13H13F3N6O4S3
MW:470.470328092575
CID:880516
PubChem ID:40240
Update Time:2025-04-19

Cefazaflur Proprietà chimiche e fisiche

Nomi e identificatori

    • (6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFAZAFLUR
    • (6R,7R)-3-[[(1-Methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-7-[[2-[(trifluoromethyl)thio]acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 97I0692RNT
    • Cefazaflurum
    • Cefazaflur [INN]
    • SK&F 59962
    • GTPL10770
    • (6R,7R)-3-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-7-(2-((trifluormethyl)thio)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carbonsaeure
    • Q5057220
    • 58665-96-6
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO-7-((((TRIFLUOROMETHYL)THIO)ACETYL)AMINO)-, (6R-TRANS)-
    • NS00010497
    • (6R,7R)-3-[[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL]-8-OXO-7-[2-[(TRIFLUOROMETHYL)SULFANYL]ACETAMIDO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
    • TS-09486
    • UNII-97I0692RNT
    • DTXSID30207368
    • DTXCID30129859
    • (6R,7R)-3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO-7-(2-((TRIFLUOROMETHYL)THIO)ACETAMIDO)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLATE
    • G62720
    • (6R,7R)-3-((1-methyltetrazol-5-yl)sulfanylmethyl)-8-oxo-7-((2-(trifluoromethylsulfanyl)acetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • CHEMBL2110623
    • HGXLJRWXCXSEJO-GMSGAONNSA-N
    • 7-Trifluoromethylthioacetamido-3-(1-methyl-lH-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid
    • Cefazaflur
    • Inchi: 1S/C13H13F3N6O4S3/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26)/t7-,10-/m1/s1
    • Chiave InChI: HGXLJRWXCXSEJO-GMSGAONNSA-N
    • Sorrisi: S1CC(CSC2=NN=NN2C)=C(C(=O)O)N2C([C@H]([C@@H]12)NC(CSC(F)(F)F)=O)=O

Proprietà calcolate

  • Massa esatta: 470.01125092g/mol
  • Massa monoisotopica: 470.01125092g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 7
  • Complessità: 739
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 206

Proprietà sperimentali

  • Densità: 1.94±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (7.5E-3 g/L) (25 ºC),
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD